molecular formula C14H14N4O2 B2904877 N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide CAS No. 2128449-19-2

N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide

Cat. No.: B2904877
CAS No.: 2128449-19-2
M. Wt: 270.292
InChI Key: PTHVUFPAIOCGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, a methyl group, and an oxazolo[5,4-b]pyridine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide typically involves the cyclization of pyridine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with appropriate pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available substances. The process typically includes steps such as cyclization, condensation, and purification to obtain the desired product in moderate to good yields . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) analysis are commonly used to characterize the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-9-11-6-10(7-16-13(11)20-18-9)12(19)17-14(8-15)4-2-3-5-14/h6-7H,2-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHVUFPAIOCGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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